L-Cysteine-15N,d3
Description
Principles of Stable Isotope Labeling with Nitrogen-15 (B135050) and Deuterium (B1214612)
Stable isotope labeling operates on the principle of introducing a "heavy" version of an element into a molecule of interest. Nitrogen, a key component of amino acids and proteins, has a common stable isotope, ¹⁴N, and a rarer, heavier stable isotope, ¹⁵N. Similarly, hydrogen exists as the common protium (B1232500) (¹H) and the stable isotope deuterium (²H or D). symeres.com
When a compound like L-cysteine is synthesized with ¹⁵N and deuterium, its molecular weight increases. This mass difference, while not affecting its chemical reactivity in biological systems, allows it to be distinguished from the naturally abundant, unlabeled molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsymeres.com This ability to differentiate between the labeled and unlabeled forms is the cornerstone of tracer-based metabolic studies.
Rationale for Isotopic Labeling in Cysteine Research
Cysteine, a sulfur-containing amino acid, plays a critical role in numerous biological processes. It is a building block for proteins, a precursor for the synthesis of the vital antioxidant glutathione (B108866) (GSH), and is involved in various other metabolic pathways. caymanchem.combertin-bioreagent.com Given its central role, understanding the dynamics of cysteine metabolism is crucial for investigating various physiological and pathological states.
Isotopically labeling cysteine, as in L-Cysteine-15N,d3, provides researchers with a powerful tool to:
Quantify Cysteine Levels: this compound is widely used as an internal standard in mass spectrometry-based methods for the precise quantification of endogenous L-cysteine in biological samples. vulcanchem.comcaymanchem.com
Trace Metabolic Pathways: By tracking the incorporation of ¹⁵N and deuterium into other molecules, researchers can elucidate the metabolic fate of cysteine. This includes its role in protein synthesis and its conversion to other important compounds. clearsynth.com
Investigate Protein Dynamics: The incorporation of labeled amino acids into proteins allows for the study of protein synthesis, degradation, and turnover rates. nih.gov
Probe Enzyme Mechanisms: The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can be exploited using deuterium-labeled compounds to study enzyme mechanisms. symeres.com
Historical Context of Stable Isotope Applications in Amino Acid Studies
The use of stable isotopes as tracers in biological research dates back to the early 20th century. nih.gov The pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg in the 1930s laid the foundation for modern metabolic research by demonstrating the dynamic state of body constituents using deuterium and ¹⁵N-labeled compounds. nih.govnih.gov
Initially, the application of stable isotopes was limited by the available analytical technology. However, with the advent and continuous improvement of mass spectrometry and NMR spectroscopy, the use of stable isotope-labeled amino acids has become a routine and indispensable tool in biochemistry and medicine. nih.govannualreviews.org These advancements have enabled detailed investigations into amino acid metabolism, protein turnover in various tissues, and the diagnosis of metabolic disorders. nih.gov The development of sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has further expanded the scope and precision of these studies. annualreviews.org
Research Findings and Data
The primary application of this compound is as an internal standard for the accurate quantification of L-cysteine in various biological matrices. vulcanchem.comcaymanchem.com This is crucial for studies investigating metabolic diseases, oxidative stress, and the efficacy of therapeutic interventions. vulcanchem.comcaymanchem.com For instance, research has shown that accurate measurement of L-cysteine is essential for understanding its role in glutathione synthesis and its implications in conditions like type 2 diabetes and inflammatory bowel disease. vulcanchem.comcaymanchem.com
Below are tables detailing the chemical properties of this compound and related compounds.
Properties
CAS No. |
1795787-05-1 |
|---|---|
Molecular Formula |
C₃H₄D₃¹⁵NO₂S |
Molecular Weight |
125.17 |
Synonyms |
(R)-2-Amino-3-mercaptopropanoic Acid-15N,d3; (R)-Cysteine-15N,d3; 2-Amino-3-mercaptopropionic Acid-15N,d3; Cystein-15N,d3; Cysteine-15N,d3; E 920-15N,d3; Half-cystine-15N,d3; L-(+)-Cysteine-15N,d3; 3-Mercapto-L-alanine-15N,d3; L-Cys-15N,d3; NSC 8746- |
Origin of Product |
United States |
Synthesis and Purity Assessment of L Cysteine 15n,d3 for Advanced Research
Chemical Synthesis Methodologies for Isotopic Incorporation
The synthesis of L-Cysteine-15N,d3 involves the strategic incorporation of stable isotopes, specifically one ¹⁵N atom and three deuterium (B1214612) (d) atoms, into the L-cysteine molecule. This is typically achieved through a multi-step process that often utilizes isotopically labeled precursors to ensure the precise placement of the labels.
Utilization of Isotopically Labeled Precursors
A common and efficient strategy for the synthesis of isotopically labeled L-cysteine involves the use of a correspondingly labeled L-serine precursor. acs.orgsigmaaldrich.comasm.org The synthesis can be conceptualized in two main stages: the preparation of L-Serine-15N,d3 and its subsequent conversion to this compound.
The synthesis of L-Serine-15N,d3 can be achieved through various established methods. One approach involves the use of commercially available ¹⁵N-labeled glycine, which can be elaborated to introduce the deuterated hydroxymethyl group. Alternatively, enzymatic methods can be employed, starting from simpler labeled precursors. For instance, L-serine labeled with ¹⁵N can be produced from the corresponding α-keto acid using NAD-dependent amino acid dehydrogenases, with ¹⁵NH₄Cl serving as the nitrogen source. researchgate.netresearchgate.net The deuterium atoms can be introduced through the reduction of a suitable precursor with deuterium gas or other deuterating agents.
Once L-Serine-15N,d3 is obtained, it can be converted to this compound. This transformation often involves the activation of the hydroxyl group of serine, followed by nucleophilic substitution with a sulfur-containing reagent. researchgate.netpnas.orgresearchgate.net A well-established method is the conversion of the serine derivative to a β-lactone, which can then be opened with a sulfide (B99878) source. Another approach involves the enzymatic conversion of serine to cysteine. For example, the enzyme tryptophan synthase has been shown to catalyze the reaction of L-serine with a sulfur donor to produce L-cysteine. sigmaaldrich.com
Chromatographic Purification Techniques for this compound
Following synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. Ion-exchange chromatography is a highly effective method for purifying amino acids. researchgate.netacs.orgresearchgate.net
In a typical ion-exchange purification process for L-cysteine, a cation-exchange resin is used. The crude reaction mixture is loaded onto the column, and the resin selectively binds the positively charged amino acid. Washing the column with a suitable buffer removes neutral and negatively charged impurities. The purified this compound is then eluted from the column using a solution with a higher ionic strength or a different pH. The fractions are collected and analyzed for the presence of the desired product, often by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
HPLC is also a powerful technique for both the analysis and purification of L-cysteine and its derivatives. almacgroup.com Reversed-phase HPLC (RP-HPLC) can be used, often with a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. longdom.org The conditions, such as the gradient of the mobile phase and the detection wavelength (typically in the low UV range), are optimized to achieve good separation of this compound from any impurities.
Table 1: Illustrative HPLC Purification Parameters for L-Cysteine
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table provides a general example of HPLC conditions; specific parameters would be optimized for the purification of this compound.
Spectroscopic Characterization for Isotopic Enrichment and Purity of this compound
Nuclear Magnetic Resonance Spectroscopy for Isotopic Verification
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized molecule and the positions of the isotopic labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the β-carbon would be absent due to their replacement with deuterium. The signal for the α-proton would appear as a doublet due to coupling with the ¹⁵N nucleus, providing clear evidence of ¹⁵N incorporation.
In the ¹³C NMR spectrum, the carbon signals would be affected by the presence of the isotopes. The C-N bond would show a coupling to ¹⁵N. The chemical shifts of the carbon atoms in this compound are expected to be very similar to those of unlabeled L-cysteine.
Table 2: Expected NMR Chemical Shifts for L-Cysteine (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8 | ~55 |
| β-CH₂ | ~2.9 | ~28 |
| COOH | - | ~175 |
Data is based on typical values for unlabeled L-cysteine and may vary slightly for the labeled compound. The β-CH₂ proton signal would be absent in the ¹H NMR of this compound. nih.govresearchgate.netresearchgate.netbmrb.io
Mass Spectrometry for Isotopic Abundance Determination
Mass spectrometry is the primary technique for determining the isotopic enrichment and purity of this compound. The mass spectrum of the labeled compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. The theoretical molecular weight of unlabeled L-cysteine (C₃H₇NO₂S) is approximately 121.16 g/mol . For this compound (C₃H₄D₃¹⁵NO₂S), the theoretical molecular weight is approximately 125.17 g/mol .
High-resolution mass spectrometry can be used to accurately determine the mass of the molecular ion and confirm the elemental composition. The isotopic distribution of the molecular ion peak cluster is analyzed to calculate the percentage of isotopic enrichment. sigmaaldrich.comalmacgroup.comresearchgate.netgithub.comrsc.org The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled, doubly labeled, and fully labeled (M+4) species are measured to determine the isotopic purity. The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the location of the isotopic labels. acs.orgrsc.orgnih.govuniroma1.itacs.org For example, fragmentation of the parent ion should yield fragment ions that retain the isotopic labels, consistent with their positions in the molecule.
Table 3: Theoretical Mass-to-Charge Ratios for L-Cysteine and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| L-Cysteine | C₃H₇NO₂S | 121.0197 |
| This compound | C₃H₄D₃¹⁵NO₂S | 125.0416 |
Monoisotopic masses are calculated based on the most abundant isotopes of each element.
Establishment of Analytical Standards and Reference Materials
The robust and accurate quantification of L-cysteine in complex biological matrices necessitates the use of a stable isotope-labeled internal standard. This compound, with its deuterium and nitrogen-15 (B135050) labels, serves as an ideal reference material for mass spectrometry-based analytical methods. vulcanchem.combertin-bioreagent.comcaymanchem.com The establishment of this compound as an analytical standard involves rigorous characterization of its chemical purity, isotopic enrichment, and stability.
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). vulcanchem.com This technique allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. vulcanchem.com A known amount of the isotopically labeled standard is added to a sample containing the unlabeled analyte. The ratio of the labeled to unlabeled compound, as determined by mass spectrometry, is then used to calculate the exact concentration of the analyte. vulcanchem.com
Several analytical techniques are employed to ensure the quality and reliability of this compound as a reference material. These methods are crucial for confirming the identity and purity of the standard, which underpins the accuracy of subsequent quantitative studies.
Key Analytical Techniques for Characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a fundamental technique for verifying the molecular weight and purity of this compound. juniperpublishers.comresearchgate.netmdpi.com LC-MS analysis confirms the presence of the desired isotopically labeled compound and can identify any unlabeled L-cysteine or other impurities. juniperpublishers.com The mass shift created by the isotopic labels allows for clear differentiation from the natural, unlabeled form of the amino acid. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is used for the quantification of L-cysteine using the isotopically labeled standard. bertin-bioreagent.comcaymanchem.com The choice between LC-MS and GC-MS often depends on the specific requirements of the analytical method and the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the this compound molecule and for determining the specific sites of isotopic labeling.
Elemental Analysis/Isotope Ratio Mass Spectrometry (EA/IRMS): This technique provides precise measurements of the isotopic enrichment of nitrogen-15 (¹⁵N). sci-hub.se It is essential for verifying the atom percent of ¹⁵N in the labeled standard, which is a critical parameter for its use in quantitative analysis. sci-hub.se
The quality of this compound as a reference material is defined by several key parameters, which are typically provided in a Certificate of Analysis from the supplier. otsuka.co.jpchemie-brunschwig.ch These parameters ensure the reliability and consistency of the standard for its intended analytical applications.
Interactive Data Table: Key Analytical Parameters for this compound Reference Standard
| Parameter | Typical Specification | Analytical Technique(s) | Importance |
| Chemical Purity | ≥95% | LC-MS, GC-MS, HPLC | Ensures that the measured response is primarily from the target compound and not from impurities. sigmaaldrich.comcaymanchem.cominsights.bio |
| Isotopic Enrichment (Deuterium) | ≥98 atom % D | Mass Spectrometry | High deuterium enrichment minimizes interference from naturally occurring isotopes and ensures a distinct mass shift. sigmaaldrich.com |
| Isotopic Enrichment (Nitrogen-15) | ≥98 atom % ¹⁵N | EA/IRMS, Mass Spectrometry | High nitrogen-15 enrichment is crucial for accurate quantification using the isotope dilution method. sigmaaldrich.com |
| Molecular Formula | C₃H₄D₃[¹⁵N]O₂S | Mass Spectrometry | Confirms the correct elemental composition and isotopic labeling of the compound. caymanchem.comlgcstandards.combioscience.co.uk |
| Molecular Weight | ~125.2 g/mol | Mass Spectrometry | Verifies the mass of the isotopically labeled molecule. caymanchem.comlgcstandards.combioscience.co.uk |
| Form | Solid | Visual Inspection | Indicates the physical state of the reference material. sigmaaldrich.comcaymanchem.com |
The use of well-characterized reference materials like this compound is fundamental to achieving accurate and reproducible results in metabolomics, clinical diagnostics, and various other research fields where the precise measurement of L-cysteine is critical. isotope.commedchemexpress.com The stability of the isotope labels and the high chemical and isotopic purity ensure its suitability as an internal standard for demanding analytical applications. vulcanchem.com
Advanced Analytical Methodologies Employing L Cysteine 15n,d3
Mass Spectrometry-Based Approaches
The distinct mass signature of L-Cysteine-15N,d3 allows it to be easily distinguished from the unlabeled, naturally occurring L-cysteine in a mass spectrometer. vulcanchem.com This property makes it an ideal internal standard for quantitative mass spectrometry applications. caymanchem.combioscience.co.ukbertin-bioreagent.com
Quantitative Mass Spectrometry for Metabolite Profiling using this compound
Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. The accuracy of this quantification is often hampered by sample matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating these issues. vulcanchem.com
In a typical workflow, a known quantity of this compound is spiked into a biological sample before any processing steps. Because the labeled standard has virtually identical chemical and physical properties to the endogenous (unlabeled) L-cysteine, it experiences the same losses during extraction, derivatization, and chromatographic separation. vulcanchem.com By measuring the peak intensity ratio of the labeled standard to the unlabeled analyte using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a precise quantification of the native L-cysteine concentration can be achieved. vulcanchem.combertin-bioreagent.com This approach allows for the accurate assessment of L-cysteine levels, providing insights into metabolic states related to oxidative stress and the biosynthesis of crucial compounds like glutathione (B108866). caymanchem.com Research has shown that stable-isotope labeled amino acids can be used to trace metabolic pathways and quantify fluxes within cellular systems, providing a detailed view of the physiological state. nih.govsilantes.com
Isotope-Dilution Mass Spectrometry for Absolute Quantification of Cysteine and its Metabolites
Isotope-Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise absolute quantification of analytes. ckisotopes.com The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. ckisotopes.com After allowing the labeled standard to equilibrate with the endogenous analyte, the sample is analyzed by mass spectrometry.
The instrument measures the ratio of the signal from the natural analyte (e.g., L-cysteine) to that of the heavy-isotope-labeled standard (this compound). Since the amount of the added standard is known, the absolute concentration of the natural analyte in the original sample can be calculated with high precision, irrespective of sample loss during workup. vulcanchem.com This method is invaluable for determining the exact concentration of L-cysteine and its direct metabolites in complex biological matrices like plasma, urine, or cell lysates.
Table 1: Example Data for Absolute Quantification of L-Cysteine using IDMS
This table illustrates the principle of isotope-dilution mass spectrometry. The mass-to-charge ratio (m/z) for both the natural (light) and isotope-labeled (heavy) L-cysteine are monitored. The ratio of their peak areas, combined with the known concentration of the added standard, allows for the calculation of the unknown endogenous concentration.
| Analyte | Molecular Formula | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Peak Area Ratio (Light/Heavy) | Calculated Concentration |
| Endogenous L-Cysteine (Light) | C₃H₇NO₂S | 122.02 | 1.5 | 150 µM |
| This compound (Heavy Standard) | C₃H₄D₃[¹⁵N]O₂S | 126.04 | N/A | 100 µM (Known) |
Note: Data are hypothetical for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Pathway Tracing
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce smaller, product ions. nih.gov This fragmentation pattern provides structural information about the initial precursor ion. When used with this compound, MS/MS becomes a powerful tool for both confirming the identity of the analyte and for metabolic pathway tracing.
In a typical LC-MS/MS experiment, both unlabeled L-cysteine and labeled this compound co-elute from the chromatography column and are ionized. fishersci.se The mass spectrometer can be programmed to isolate the precursor ion for unlabeled L-cysteine (m/z 122) and its labeled counterpart (m/z 126) and fragment them. The resulting fragmentation patterns will be nearly identical, but the fragments containing the ¹⁵N or deuterium (B1214612) labels will show a corresponding mass shift. This provides unambiguous identification.
Furthermore, by introducing this compound into a biological system (e.g., cell culture), researchers can trace the metabolic fate of the cysteine molecule. nih.gov Any downstream metabolites that incorporate the cysteine backbone will also contain the ¹⁵N and deuterium labels. Using MS/MS, these labeled metabolites can be identified and distinguished from the unlabeled pool, allowing for the mapping of metabolic pathways and the measurement of metabolic flux. For example, a study on Entamoeba histolytica used [U-¹³C₃, ¹⁵N]l-cysteine to trace its rapid conversion into several other metabolites, demonstrating the utility of this approach in mapping metabolic networks. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Isotopic labeling with ¹⁵N and deuterium (²H or D) is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com The incorporation of these stable isotopes into amino acids like L-cysteine enables detailed investigations into the structure and dynamics of proteins that would otherwise be intractable. isotope.comckisotopes.com
Multi-Dimensional NMR for Protein Structural Determination Utilizing ¹⁵N and d₃ Labels
Determining the three-dimensional structure of a protein by NMR spectroscopy relies on the ability to assign specific resonance signals to individual atoms within the protein. For proteins larger than ~15 kDa, severe signal overlap in simple one-dimensional proton (¹H) NMR spectra makes this impossible. The incorporation of ¹⁵N-labeled amino acids allows for the acquisition of multi-dimensional spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates each backbone amide proton with its directly bonded nitrogen, producing a unique peak for each amino acid residue (except proline), thereby resolving the signal overlap. chemie-brunschwig.ch
Incorporating this compound provides these benefits for cysteine residues. The ¹⁵N label allows the cysteine backbone amide signal to be resolved and assigned in ¹H-¹⁵N HSQC spectra. A study utilizing ¹³C and ¹⁵N-labeled L-cysteine successfully revealed the surface structure of ultrasmall gold nanoparticles, identifying different coordination environments of the amino acid on the gold surface, which showcases how isotope labeling can be used to probe detailed structural arrangements. nih.gov
The deuterium (d3) label further aids in structural studies of large proteins by simplifying complex ¹H NMR spectra and reducing signal broadening caused by rapid relaxation, leading to sharper lines and higher-resolution structures. ckisotopes.com
NMR for Protein Dynamics and Conformational Studies with this compound Incorporation
Proteins are not static entities; their function is intrinsically linked to their dynamic motions and conformational changes. NMR spectroscopy is uniquely suited to study these dynamics over a wide range of timescales. ckisotopes.comchemie-brunschwig.ch By incorporating this compound into a protein, the cysteine residues become powerful probes for monitoring these changes.
Changes in the local chemical environment of a cysteine residue, caused by events like ligand binding, protein-protein interactions, or conformational shifts, will result in changes in the chemical shifts of its associated ¹H and ¹⁵N nuclei. These changes can be monitored by comparing ¹H-¹⁵N HSQC spectra under different conditions. The intensity of the NMR signal can also provide information on dynamics; for instance, a decrease in peak intensity can indicate motion on an intermediate timescale.
The deuterium labels on this compound are particularly useful for studying dynamics by reducing dipolar relaxation, a major source of signal broadening in larger proteins. ckisotopes.com This allows for the application of more advanced NMR experiments to probe the flexibility and motion of the protein backbone and side chains at the site of the labeled cysteine residue.
Table 2: Illustrative NMR Chemical Shift Perturbations (CSPs) for a Labeled Cysteine Residue
This table demonstrates how NMR can detect changes in a protein's environment. A cysteine residue labeled with ¹⁵N is incorporated into a protein. Upon binding to another molecule (ligand), the chemical environment around the cysteine changes, causing a measurable perturbation in the chemical shifts of its backbone amide proton (¹H) and nitrogen (¹⁵N).
| Protein State | Cysteine Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ) |
| Unbound (Apo) | Cys-50 | 8.35 | 118.2 | N/A |
| Ligand-Bound (Holo) | Cys-50 | 8.65 | 120.7 | 0.54 ppm |
Note: Data are hypothetical for illustrative purposes. The combined chemical shift perturbation is calculated using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where α is a scaling factor.
Ligand Binding and Interaction Analysis via NMR Employing this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating protein-ligand interactions at atomic resolution. The incorporation of isotopically labeled amino acids, such as this compound, is central to many of these methods. The ¹⁵N label is particularly crucial, as it allows for the acquisition of two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. These spectra provide a unique signal, or cross-peak, for each amino acid residue in the protein, effectively creating a fingerprint of the protein's backbone. researchmap.jpspringernature.com
The most common NMR method for mapping ligand binding sites is Chemical Shift Perturbation (CSP). whiterose.ac.uknih.gov In a typical CSP experiment, a ¹⁵N-labeled protein is titrated with an unlabeled ligand. Upon binding, the local chemical environment of the amino acid residues at the interaction interface is altered, causing a change, or "perturbation," in the position of their corresponding cross-peaks in the ¹H-¹⁵N HSQC spectrum. springernature.comwhiterose.ac.uk By monitoring these shifts, researchers can precisely identify the residues involved in the binding event.
The use of this compound offers distinct advantages. While the ¹⁵N atom provides the necessary nucleus for the ¹H-¹⁵N HSQC experiment, the deuterium atoms on the β-carbon (Cβ) help to simplify complex spectra and reduce signal loss, which is especially beneficial when studying larger proteins or protein complexes.
A key application is the titration of a potential drug candidate or other small molecule into a solution of a protein where this compound has been incorporated. The resulting data can not only map the binding site but also be used to calculate the dissociation constant (Kd), a measure of binding affinity. nih.gov
Table 1: Illustrative NMR Chemical Shift Perturbation Data for a ¹⁵N-Labeled Protein Upon Ligand Binding
This table represents hypothetical data from a CSP experiment on a protein containing a critical cysteine residue (Cys-88), which has been isotopically labeled. The data shows significant chemical shift perturbations for residues in or near the binding pocket, while residues distant from the site are largely unaffected.
| Residue | Chemical Shift (Free Protein) ¹H/¹⁵N (ppm) | Chemical Shift (Protein + Ligand) ¹H/¹⁵N (ppm) | Combined Chemical Shift Perturbation (Δδ) (ppm) | Location Relative to Binding Site |
| Val-25 | 8.15 / 120.4 | 8.16 / 120.4 | 0.01 | Distant |
| Gly-42 | 8.90 / 108.2 | 8.90 / 108.3 | 0.02 | Distant |
| Ile-86 | 7.98 / 118.5 | 8.25 / 119.9 | 0.39 | In Binding Site |
| Phe-87 | 8.33 / 121.1 | 8.59 / 122.0 | 0.33 | In Binding Site |
| Cys-88 | 8.45 / 119.0 | 9.10 / 117.5 | 0.82 | In Binding Site (Contact) |
| Ala-89 | 8.01 / 122.6 | 8.22 / 123.4 | 0.28 | In Binding Site |
| Leu-112 | 7.65 / 125.3 | 7.65 / 125.3 | 0.00 | Distant |
Note: Data is illustrative. Combined Chemical Shift Perturbation (Δδ) is calculated using a weighted formula, e.g., Δδ = [ (ΔδH)² + (α * ΔδN)² ]^½, where α is a weighting factor.
Integration of Multi-Omics Data with Isotopic Tracing Experiments
Multi-omics approaches, which combine data from different biological layers such as the proteome (proteomics) and the metabolome (metabolomics), provide a holistic view of cellular processes. Stable isotope tracers like this compound are indispensable for these integrated analyses, acting as a bridge between these different omics layers. isotope.combuchem.com The compound is particularly valuable as an internal standard for the precise quantification of L-cysteine and its downstream products using mass spectrometry (MS). vulcanchem.combertin-bioreagent.com
In a typical isotopic tracing experiment, cells or organisms are cultured in media where the normal ("light") cysteine is replaced with this compound ("heavy"). chromservis.eu This labeled cysteine is then incorporated into newly synthesized proteins and used in metabolic pathways. Cysteine is a precursor to vital molecules like the antioxidant glutathione (GSH), making it a key node in cellular metabolism. vulcanchem.commedchemexpress.com
By applying quantitative proteomics and metabolomics techniques, researchers can track the fate of the heavy isotopes from this compound.
Proteomics: Techniques such as Isotope-Coded Affinity Tagging (ICAT), which specifically targets cysteine residues, or broader methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be used. silantes.comsilantes.com Mass spectrometry analysis of peptides from the cell lysate will reveal which cysteine-containing proteins have incorporated the heavy label, allowing for the relative quantification of protein expression levels between different experimental conditions (e.g., control vs. disease state). nih.gov
Metabolomics: Simultaneously, the metabolome can be analyzed to measure the levels of cysteine-containing metabolites. The mass shift imparted by the ¹⁵N and deuterium labels allows for the clear identification and quantification of labeled glutathione, taurine (B1682933), and other downstream products, providing a direct measure of the flux through these metabolic pathways. chromservis.eu
Integrating these two datasets allows scientists to build a comprehensive model of how a specific stimulus (e.g., oxidative stress, drug treatment) affects not just the abundance of certain proteins, but also the metabolic activities they control. For instance, an experiment might reveal that under stress, a cell not only upregulates the expression of a specific antioxidant enzyme (a proteomic finding) but also simultaneously increases the rate of glutathione synthesis from cysteine (a metabolomic finding). This integrated approach provides a much richer understanding of cellular responses than either omics field could alone.
Table 2: Illustrative Multi-Omics Data from an Isotopic Tracing Experiment with this compound
This table presents hypothetical data comparing control cells to cells under oxidative stress, both traced with this compound. The data illustrates how changes in protein abundance can be correlated with changes in metabolite levels.
| Analyte Type | Analyte Name | Relative Abundance (Control) | Relative Abundance (Oxidative Stress) | Fold Change |
| Proteome | Peroxiredoxin-2 (Cys-containing) | 1.0 | 2.5 | +2.5 |
| Proteome | Glutathione S-transferase (Cys-containing) | 1.0 | 1.8 | +1.8 |
| Proteome | Actin (low Cys content) | 1.0 | 1.05 | ~0 |
| Metabolome | This compound | 1.0 | 0.6 | -0.4 |
| Metabolome | Glutathione (GSH) (from tracer) | 1.0 | 3.2 | +3.2 |
| Metabolome | Taurine (from tracer) | 1.0 | 1.5 | +1.5 |
Note: Data is illustrative. Relative abundance is normalized to the control condition. The data suggests that in response to stress, the cell increases the expression of antioxidant proteins and boosts the synthesis of the protective metabolite glutathione, consuming the available cysteine precursor.
Applications of L Cysteine 15n,d3 in Metabolic Pathway Elucidation
Isotope-Assisted Metabolic Flux Analysis (iMFA) with L-Cysteine-15N,d3
Isotope-assisted metabolic flux analysis (iMFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions. mdpi.comnih.gov By introducing a labeled substrate like this compound into a biological system, scientists can track the incorporation of its isotopes into downstream metabolites. creative-proteomics.comnih.gov This information, combined with computational modeling, provides a detailed map of metabolic activity. mdpi.comnih.gov
Quantification of Intracellular Metabolic Fluxes Related to Cysteine Metabolism
The use of isotopically labeled versions of cysteine, such as this compound, is instrumental in quantifying the flow of metabolites through pathways connected to cysteine. nih.gov This approach allows for a detailed analysis of how cells utilize cysteine for various functions. By measuring the isotopic enrichment in downstream products, researchers can calculate the rates of synthesis and breakdown of key molecules, providing a dynamic view of cellular metabolism. nih.govrsc.org
A typical iMFA experiment involves introducing the labeled cysteine into cell cultures and then using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to analyze the resulting isotopic patterns in various metabolites. rsc.orgisotope.com This data is then fitted to a metabolic network model to estimate the intracellular fluxes. mdpi.comresearchgate.net
Table 1: Key Aspects of iMFA in Cysteine Metabolism
| Feature | Description |
| Tracer | This compound |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) rsc.orgisotope.com |
| Primary Output | Quantitative flux map of cysteine-related metabolic pathways |
| Key Insights | Rates of synthesis and catabolism of cysteine and its derivatives |
Elucidation of Nitrogen Assimilation and Dispersion within Metabolic Networks
The ¹⁵N label in this compound is particularly valuable for tracing the path of nitrogen through metabolic networks. rsc.org Nitrogen is a fundamental component of amino acids and nucleotides, and understanding its assimilation and distribution is crucial for comprehending cellular growth and function. nih.gov
When cells are supplied with this compound, the ¹⁵N atom can be transferred to other molecules through transamination and other reactions. By tracking the appearance of ¹⁵N in other amino acids and nitrogen-containing compounds, researchers can map out the pathways of nitrogen dispersion. nih.govmdpi.com This provides insights into how cells prioritize nitrogen allocation for different biosynthetic processes. For instance, studies have used ¹⁵N-labeled substrates to investigate nitrogen remobilization in plants, a key factor for their growth and yield. nih.gov
Tracing Amino Acid Synthesis and Catabolism Pathways via this compound
This compound serves as an excellent tracer for studying the synthesis and breakdown of not only cysteine itself but also other amino acids. The dual labeling with ¹⁵N and deuterium (B1214612) (d3) provides complementary information on the metabolic fate of the amino acid.
The carbon and nitrogen backbone of cysteine can be incorporated into other molecules, and by following the isotopic labels, scientists can identify and quantify the activity of various amino acid synthesis and catabolism pathways. researchgate.netisotope.com This is particularly relevant for understanding the interplay between different amino acid pools within the cell.
Cysteine-Specific Metabolic Pathway Investigations
Beyond its use in broad metabolic flux analysis, this compound is also employed to investigate specific pathways where cysteine plays a central role.
Role of this compound in Glutathione (B108866) Biosynthesis and Redox Homeostasis Mechanisms
Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. bertin-bioreagent.comcaymanchem.comnih.gov Glutathione plays a vital role in protecting cells from oxidative damage and maintaining redox homeostasis. nih.gov
By using this compound as a tracer, researchers can directly measure the rate of glutathione synthesis. researchgate.net The incorporation of the labeled cysteine into the glutathione molecule provides a clear and quantifiable measure of the flux through this crucial antioxidant pathway. mdpi.comnih.gov This allows for detailed investigations into how various stimuli, such as oxidative stress, affect the cell's capacity to produce glutathione and maintain a healthy redox balance. nih.govacs.orgnih.gov
Table 2: Research Findings on Glutathione and Cysteine Metabolism
| Research Area | Key Finding | Implication |
| Glutathione Synthesis | Cysteine availability is a primary regulator of glutathione synthesis. nih.gov | Supplementation with cysteine precursors can boost glutathione levels. nih.gov |
| Redox Homeostasis | Oxidative modifications of cysteine residues are important in signaling and regulation. nih.gov | Understanding these modifications is key to deciphering redox-mediated cellular processes. acs.org |
| Metabolic Conversion | N-acetyl-L-cysteine (NAC) is converted to L-cysteine and then into glutathione in cells. researchgate.net | NAC can be an effective way to increase intracellular glutathione. researchgate.net |
Contributions to Sulfur Metabolism and Downstream Metabolite Derivations
L-cysteine occupies a central position in sulfur metabolism, serving as the primary precursor for a multitude of essential sulfur-containing biomolecules. elifesciences.orgmdpi.com The use of isotopically labeled L-cysteine, such as this compound or other variants like ¹³C- and ³⁴S-labeled cysteine, is instrumental in quantifying the flux of sulfur into these downstream pathways. medchemexpress.comnih.govasm.org By introducing the labeled cysteine into a biological system, researchers can trace the incorporation of the heavy isotopes into various metabolites, thereby elucidating the dynamics of their synthesis and turnover. nih.govasm.org
One of the most critical downstream pathways is the synthesis of glutathione (GSH), a vital intracellular antioxidant. mdpi.combertin-bioreagent.comcaymanchem.com L-cysteine is the rate-limiting precursor for GSH synthesis. bertin-bioreagent.comcaymanchem.com Stable isotope tracing studies in cultured mammalian cells and animal models have demonstrated that labeled L-cysteine is efficiently incorporated into the GSH pool. caymanchem.comnih.gov This allows for the precise measurement of de novo GSH synthesis rates under various physiological and pathological conditions, such as diabetes, aging, and inflammatory bowel disease. bertin-bioreagent.comcaymanchem.com
Another significant metabolite derived from cysteine is taurine (B1682933), which has roles in several physiological processes. medchemexpress.com The metabolic pathway from cysteine to taurine can be tracked using labeled cysteine, providing insights into the regulation of its production. asm.orgnih.gov Furthermore, L-cysteine is a precursor for hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. medchemexpress.com this compound can be used to investigate the pathways leading to H₂S production. medchemexpress.com
In addition to these major products, labeled cysteine helps track the formation of other key intermediates and products. For instance, in the enteric parasite Entamoeba histolytica, [U-¹³C₃, ¹⁵N]L-cysteine was shown to be oxidized to L-cystine. nih.gov The ability to trace these conversions provides a quantitative map of how cells allocate sulfur resources, highlighting the central role of cysteine in maintaining cellular redox balance and supporting diverse physiological functions. elifesciences.orgmdpi.com
The table below summarizes key downstream metabolites whose formation can be traced using isotopically labeled L-cysteine.
| Downstream Metabolite | Biological Significance | Investigated System | Key Finding from Isotope Tracing |
|---|---|---|---|
| Glutathione (GSH) | Major intracellular antioxidant. mdpi.comcaymanchem.com | Mammalian cells, Rat and Porcine models. bertin-bioreagent.comcaymanchem.comnih.gov | Quantification of de novo synthesis rates in health and disease. bertin-bioreagent.comcaymanchem.comnih.gov |
| Taurine | Physiological functions in bile acid conjugation, osmoregulation, and neuromodulation. medchemexpress.com | Mammalian cells and tissues. medchemexpress.comnih.gov | Elucidation of the metabolic flux from cysteine to taurine. nih.gov |
| Hydrogen Sulfide (H₂S) | Gaseous signaling molecule. medchemexpress.com | Rodent and human studies. medchemexpress.com | Acts as a tracer for H₂S production pathways. medchemexpress.com |
| L-Cystine | Oxidized dimer of cysteine, important for extracellular transport and stability. | Entamoeba histolytica. nih.gov | Demonstrated direct oxidation from L-cysteine. nih.gov |
| Mycothiol (B1677580) & Ergothioneine | Major antioxidants in Mycobacterium tuberculosis. elifesciences.orgbiorxiv.org | Mycobacterium tuberculosis. elifesciences.orgbiorxiv.org | ³⁴S-labeling revealed the role of specific cysteine synthases in their production under stress. elifesciences.orgbiorxiv.org |
Comparative Metabolic Studies in Diverse Biological Systems
The versatility of this compound and similar stable isotope tracers allows for comparative metabolic studies across a wide range of organisms, revealing both conserved and unique aspects of sulfur metabolism. mdpi.comosti.gov
Microbial Metabolism Investigations
In microbiology, stable isotope tracing has provided profound insights into the metabolic peculiarities of various microorganisms. osti.govnih.gov A notable example is the study of the anaerobic protozoan parasite Entamoeba histolytica. This organism requires high concentrations of L-cysteine for growth, and studies using [U-¹³C₃, ¹⁵N]L-cysteine have unveiled its metabolic fate. asm.orgnih.gov Researchers discovered that L-cysteine is rapidly converted into L-cystine and L-alanine. nih.gov More strikingly, it is also derivatized into previously unknown metabolites: thiazolidine-4-carboxylic acid (T4C) and its methylated and ethylated forms. asm.orgnih.gov These compounds were shown to function as a storage form of L-cysteine, which can be liberated when needed, and also play a role in protecting the parasite against oxidative stress. asm.org
In the bacterium Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, sulfur metabolism and L-cysteine biosynthesis are critical for survival within the host, particularly in response to oxidative stress. elifesciences.orgbiorxiv.org Tracing experiments with ³⁴S have been used to monitor the synthesis and use of downstream metabolites like mycothiol and ergothioneine, revealing that different L-cysteine synthase enzymes contribute to redox homeostasis, making them potential drug targets. elifesciences.orgbiorxiv.org
The table below presents findings from microbial studies using labeled cysteine.
| Microorganism | Isotope Tracer Used | Key Labeled Metabolites Identified | Primary Research Finding |
|---|---|---|---|
| Entamoeba histolytica | [U-¹³C₃, ¹⁵N]L-cysteine | L-Cystine, L-Alanine, Thiazolidine-4-carboxylic acid (T4C), 2-Methyl-T4C, 2-Ethyl-T4C. asm.orgnih.gov | Identified a novel pathway for cysteine storage and detoxification via thiazolidine (B150603) derivatives. asm.org |
| Mycobacterium tuberculosis | ³⁴S | Mycothiol, Ergothioneine. elifesciences.orgbiorxiv.org | Demonstrated that distinct cysteine biosynthetic routes are crucial for managing redox stress. elifesciences.org |
Plant Biochemical Pathways and Cysteine Integration
In plants, cysteine is the first organic compound containing reduced sulfur, making it a gateway for sulfur assimilation into a vast array of metabolites, including methionine, glutathione, and sulfur-rich defense compounds like glucosinolates. researchgate.netbiorxiv.org Stable isotope tracing, often using ³⁴S or ¹⁵N, helps to unravel the complex regulation of these pathways, which are distributed across different cellular compartments (cytosol, mitochondria, and plastids). researchgate.netbiorxiv.orgfrontiersin.org
Studies in Arabidopsis thaliana have shown that the synthesis of cysteine itself is a critical control point. researchgate.net For instance, tracer experiments using ³⁴S-labeled glucosinolates demonstrated a "retrograde" flow of sulfur, where this sulfur-rich secondary metabolite can be broken down to supply sulfur for the synthesis of primary metabolites like cysteine, particularly under sulfur-deficient conditions. pnas.org This highlights a sophisticated metabolic flexibility where specialized compounds can act as nutrient reservoirs. pnas.org
Furthermore, manipulating the expression of genes involved in the pathway can alter metabolic flux, which can be quantified using isotope tracers. Overexpression of serine O-acetyltransferase (SAT), an enzyme involved in the first step of cysteine synthesis, has been shown to increase the levels of both cysteine and glutathione, demonstrating its rate-limiting role. mdpi.com The use of labeled precursors in such genetically modified plants allows for a direct measurement of the resulting changes in metabolic flow through the sulfur assimilation pathway.
Animal Model Systems Metabolism Studies
In animal models, this compound and other labeled variants are used to study metabolic dynamics in vivo. bertin-bioreagent.comcaymanchem.comotsuka.co.jp These tracers serve as ideal internal standards for quantifying L-cysteine levels and are invaluable for investigating how cysteine metabolism is altered in various disease states. bertin-bioreagent.comcaymanchem.com For example, in rat and porcine models of type 2 diabetes, aging, and inflammatory bowel disease, L-cysteine supplementation has been shown to increase GSH levels and reduce oxidative stress and inflammation, with labeled cysteine being used to trace the direct conversion to GSH. bertin-bioreagent.comcaymanchem.com
Comprehensive tracing studies in mice using ¹³C-labeled serine and cystine have been conducted to map cysteine metabolism across different normal tissues and in corresponding tumors. nih.gov These studies revealed that while de novo synthesis of cysteine is high in the liver and pancreas, it is significantly downregulated during tumorigenesis. nih.gov In contrast, the uptake of cystine (the oxidized form of cysteine) and its conversion to downstream metabolites like glutathione was a common feature of both normal and cancerous tissues, though the activity of glutathione metabolism varied between tumor types. nih.gov Such findings are crucial for understanding the metabolic reprogramming that occurs in cancer and identifying potential therapeutic targets.
In studies on obesity, high-cystine diets in mice led to increased fat mass and an adverse metabolic phenotype, including elevated fasting glucose. nih.gov While not a direct tracing study with this compound, this research points to the potential for using such tracers to dissect the specific metabolic fluxes (e.g., into lipogenesis or glucose metabolism) that are altered by high cysteine intake.
Applications of L Cysteine 15n,d3 in Protein Research
Stable Isotope Labeling for Quantitative Proteomics
Stable isotope labeling is a fundamental strategy in quantitative proteomics where isotopes are used to create mass tags that differentiate proteins from different samples. scispace.com When L-Cysteine-15N,d3 is incorporated into proteins, it acts as a specific marker. bertin-bioreagent.comvulcanchem.com During mass spectrometric analysis, peptides containing this labeled amino acid will appear at a higher mass-to-charge (m/z) ratio than the identical peptide from a control sample. The relative signal intensities of these "heavy" and "light" peptide pairs allow for precise quantification of changes in protein abundance between different cellular states or experimental conditions. oup.com
Quantitative proteomics can be broadly divided into relative and absolute quantification, and this compound is applicable to both.
Relative quantification compares the abundance of the same protein across two or more samples. oup.com In a typical experiment, one cell population is grown in a medium containing "light" (natural abundance) L-cysteine, while the other is grown in a medium with "heavy" this compound. After treatment or at different time points, the samples are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The ratio of the peak intensities for the heavy and light versions of each cysteine-containing peptide directly reflects the relative abundance of its parent protein in the two original samples. scispace.com
Absolute quantification aims to determine the exact molar amount or concentration of a protein in a sample. This is achieved by adding a known quantity of a synthetic peptide or protein, which has been labeled with a stable isotope like this compound, to the sample as an internal standard. oup.comckisotopes.com This "heavy" standard is chemically identical to the target peptide and behaves similarly during sample preparation and analysis, but is distinguishable by its mass. ckisotopes.com By comparing the mass spectrometer's signal intensity of the endogenous "light" peptide to the known amount of the added "heavy" standard, the absolute quantity of the protein of interest can be calculated.
| Strategy | Objective | Methodology using this compound | Output |
|---|---|---|---|
| Relative Quantification | Compare protein levels between different samples (e.g., treated vs. untreated). | Metabolic labeling of cells with this compound ("heavy") and comparison to cells with natural L-cysteine ("light"). | Ratio of protein abundance (e.g., Protein X is 2.5-fold more abundant in the treated sample). oup.com |
| Absolute Quantification | Determine the precise amount (e.g., fmol/µg) of a protein in a sample. | Spiking a known quantity of a synthetic peptide containing this compound into the sample as an internal standard. oup.com | Absolute concentration or amount (e.g., Protein Y is present at 50 fmol per 1 µg of total protein). |
Isotope-Coded Affinity Tag (ICAT) is a chemical labeling technique that specifically targets the thiol group of cysteine residues. uab.edusilantes.com The ICAT reagent consists of three parts: a thiol-reactive group (e.g., iodoacetamide) that covalently binds to cysteine, an isotopic linker region that is either "light" (containing ¹²C and hydrogen) or "heavy" (containing ¹³C or deuterium), and a biotin (B1667282) affinity tag. thermofisher.comnih.gov In an experiment, two protein samples are labeled separately with the light and heavy ICAT reagents. The samples are then combined, and the proteins are digested. The biotin tag allows for the specific isolation of only the cysteine-containing peptides via avidin (B1170675) affinity chromatography. nih.gov This reduces the complexity of the sample before it is analyzed by mass spectrometry, where the heavy/light peptide pairs are used for relative quantification. silantes.comthermofisher.com While this compound is not part of the ICAT reagent itself, the method's specificity for cysteine makes it highly relevant to the study of cysteine-containing proteins.
Isotope-Coded Protein Labeling (ICPL) is another chemical labeling method, but instead of targeting cysteines, it labels the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comresearchgate.net The ICPL reagent also comes in light and heavy isotopic forms. Because lysine is generally more abundant in proteins than cysteine, ICPL can often quantify a larger number of proteins compared to ICAT. thermofisher.com However, ICAT's strength lies in its ability to enrich for often low-abundance cysteine-containing peptides, which can be critical for studying redox signaling and certain functional sites. nih.gov Some advanced strategies even combine cysteine and lysine labeling to maximize the number of quantified proteins in a single experiment. nih.gov
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a powerful metabolic labeling technique for in vivo incorporation of labeled amino acids into proteins. silantes.comckgas.com In a classic SILAC experiment, two populations of cells are cultured in media that are identical except for one or more amino acids. One medium contains the natural "light" amino acids, while the other contains "heavy" isotopically labeled amino acids, such as this compound. researchgate.net The cells are grown for several doublings to ensure that the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population. researchgate.netresearchgate.net
Once labeling is complete, the two cell populations can be subjected to different treatments, then combined at the earliest possible stage. researchgate.net This co-processing minimizes experimental variability. After protein extraction and digestion, the relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. ckgas.com While arginine and lysine are the most commonly used SILAC amino acids due to the specificity of the protease trypsin, this compound can be employed for specific research questions, such as focusing on the dynamics of proteins involved in redox regulation or metal binding, where cysteine residues play a crucial role.
Isotope-Coded Affinity Tag (ICAT) and Isotope-Coded Protein Labeling (ICPL) Methodologies Utilizing Cysteine Labeling
Protein Turnover and Synthesis Rate Determination
Protein turnover, the balance between protein synthesis and degradation, is a key indicator of cellular dynamics and function. nih.gov Stable isotope labeling with compounds like this compound is essential for measuring these dynamic processes, providing insights beyond the static snapshot offered by simple abundance measurements.
The Fractional Synthesis Rate (FSR) is the percentage of a specific protein pool that is newly synthesized within a given time frame. nih.gov Measuring FSR involves introducing a labeled amino acid tracer, like this compound, into a biological system and then monitoring its rate of incorporation into proteins over time. eurisotop.comphysiology.org
A common method involves administering a "flooding dose" of the labeled amino acid, which rapidly equilibrates the precursor pools and provides a steady supply of the tracer for protein synthesis. udl.cat Blood or tissue samples are then collected at various time points. Proteins of interest are isolated, digested, and the isotopic enrichment of the tracer amino acid within their peptides is measured by mass spectrometry. physiology.orgresearchgate.net The increase in enrichment over time, relative to the enrichment of the precursor pool, allows for the calculation of the FSR. physiology.org This technique has been used to determine the synthesis rates of a wide array of proteins, revealing significant differences in their turnover rates that reflect their diverse physiological functions. eurisotop.comresearchgate.net
| Protein | Accession No. | Primary Function | FSR (% per day) |
|---|---|---|---|
| Apolipoprotein A-I | P02647 | Lipid Transport | 25.8 ± 3.1 |
| Fibrinogen alpha chain | P02671 | Blood Coagulation | 48.5 ± 5.2 |
| Serum albumin | P02768 | Osmotic Regulation, Transport | 9.7 ± 1.1 |
| Transthyretin | P02766 | Hormone Transport | 33.1 ± 4.0 |
| Haptoglobin | P00738 | Hemoglobin Binding | 19.5 ± 2.5 |
Protein degradation is the other critical component of protein turnover. The rate at which proteins are broken down can be elucidated using a "pulse-chase" experimental design with stable isotopes. pnas.org
In this approach, cells or organisms are first exposed to a "pulse" of this compound for a defined period, during which newly synthesized proteins become labeled. pnas.org The labeled amino acid is then removed and replaced with a "chase" medium containing an excess of the unlabeled, "light" L-cysteine. This prevents further incorporation of the heavy label into new proteins. By collecting samples at various times during the chase phase and quantifying the amount of remaining "heavy" labeled protein, researchers can directly measure its rate of decay or degradation. pnas.org This methodology has been instrumental in determining the half-lives of specific proteins and understanding the mechanisms that target them for degradation, such as the ubiquitin-proteasome system or lysosomal pathways involving cysteine proteases. pnas.orgnih.gov Furthermore, tracking the fate of the ¹⁵N and deuterium (B1214612) atoms from the degraded proteins can provide insights into amino acid recycling pathways within the cell.
Measurement of Fractional Synthesis Rates of Specific Proteins via Isotopic Enrichment
Post-Translational Modification (PTM) Analysis Involving Cysteine
The functional diversity of proteins is vastly expanded through post-translational modifications (PTMs), which are crucial for regulating nearly all aspects of cellular life. Cysteine, with its reactive thiol group, is a frequent target of a diverse array of PTMs. These modifications are pivotal in modulating protein structure, function, localization, and interaction networks. The use of stable isotope-labeled amino acids, such as this compound, has become an indispensable tool in the field of proteomics for the detailed investigation of these modifications. By introducing a distinct mass signature, this isotopic tracer enables precise tracking and quantification of cysteine residues within complex biological samples, facilitating in-depth studies of PTMs. oup.comoup.com
Identification and Quantification of Cysteine Modifications by this compound Tracing
The core principle behind using this compound for PTM analysis lies in metabolic labeling. nih.gov In this approach, cells are cultured in a medium where the standard ("light") L-cysteine is replaced with "heavy" this compound. This isotopically labeled cysteine is incorporated into the cellular proteome during protein synthesis. As a result, every cysteine-containing peptide will have a predictable mass increase corresponding to the number of incorporated labeled cysteine residues.
This mass difference is the key to identification and quantification using mass spectrometry (MS). acs.org When analyzing a mixture of proteins from cells grown in "heavy" and "light" conditions, the mass spectrometer detects pairs of peptide signals—one for the unlabeled peptide and one for the labeled counterpart. oup.com The relative intensity of these paired signals provides a precise measure of the relative abundance of that peptide between the two samples. frontiersin.org
This technique, an adaptation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows researchers to quantify changes in the occupancy of a PTM at a specific cysteine site. nih.gov For instance, to quantify a specific modification like S-nitrosylation, a researcher can compare a treated sample (e.g., exposed to a nitric oxide donor) with an untreated control. If the treated sample is grown in "heavy" this compound media and the control in "light" media, the ratio of heavy to light peptide signals for a peptide bearing the S-nitrosylation modification will reveal the change in the level of this PTM upon treatment.
The identification of the modified cysteine residue is achieved through tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptide provides sequence information, pinpointing the exact location of the PTM. The presence of the mass-shifted cysteine confirms its identity within the peptide sequence.
Table 1: Illustrative Data for Quantifying Cysteine S-Glutathionylation using this compound
This interactive table demonstrates the principle of quantifying a PTM. In this hypothetical experiment, cells were treated with an oxidative stress agent to induce S-glutathionylation. Control cells were grown with standard L-cysteine, while treated cells were metabolically labeled with this compound. The table shows the analysis of a specific peptide from the protein Thioredoxin.
| Protein | Peptide Sequence | Modification | Control (Light) MS Intensity | Treated (Heavy) MS Intensity | Fold Change in Modification |
| Thioredoxin | LVVDFSATWC GPCK | S-Glutathionylation | 15,000 | 75,000 | 5.0 |
| Peroxiredoxin-2 | DGVFTFVLC DISVDE | S-Sulfenylation | 22,000 | 11,000 | -2.0 |
| GAPDH | KIVESGC HFNIVG | S-Nitrosylation | 30,000 | 90,000 | 3.0 |
Note: The data presented in this table is for illustrative purposes only and represents the type of quantitative data obtained in such experiments.
Mechanistic Studies of PTM Formation and Reversibility on Cysteine Residues
Beyond static quantification, this compound is a powerful tool for dissecting the dynamics of PTMs—their formation, removal, and turnover. rug.nl Understanding these kinetics is fundamental to elucidating the mechanisms by which cysteine PTMs regulate cellular processes.
Pulse-chase experiments adapted for proteomics are a key application. In this setup, cells are first grown in "light" media (the "pulse") and then switched to a "heavy" medium containing this compound (the "chase"). By analyzing samples at different time points during the chase, researchers can track the rate of incorporation of the heavy label into specific proteins and their modified peptides.
This approach can reveal the rates of both protein synthesis and PTM formation. For example, by monitoring the appearance of a heavy-labeled, S-nitrosylated peptide over time, one can determine the rate at which that specific cysteine site becomes modified under certain cellular conditions.
Conversely, to study the reversibility and removal of a PTM, a "reverse" pulse-chase can be performed. Cells are first labeled to saturation with "heavy" this compound and then switched to "light" media. The rate of disappearance of the heavy signal from a modified peptide pool provides a direct measure of the PTM's removal rate, which could be due to enzymatic cleavage or chemical reduction. rug.nl
These dynamic studies provide critical insights into the enzymes and pathways that govern specific cysteine modifications. For example, comparing the removal rate of an S-sulfenylation mark in wild-type cells versus cells lacking a specific sulfiredoxin enzyme can definitively establish the enzyme's role in reversing that modification.
Table 2: Hypothetical Kinetic Data for PTM Reversibility
This table illustrates how this compound tracing can be used to study the half-life of a specific PTM. Cells were labeled with "heavy" this compound, and then transferred to "light" media. The decay of the heavy-labeled, modified peptide was monitored over time.
| Time Point (Hours) | Protein | Peptide | PTM | Remaining Heavy-Labeled Modified Peptide (%) |
| 0 | Protein Kinase A | TASTC SFGT | S-Palmitoylation | 100 |
| 2 | Protein Kinase A | TASTC SFGT | S-Palmitoylation | 75 |
| 4 | Protein Kinase A | TASTC SFGT | S-Palmitoylation | 50 |
| 8 | Protein Kinase A | TASTC SFGT | S-Palmitoylation | 25 |
| 16 | Protein Kinase A | TASTC SFGT | S-Palmitoylation | 6 |
Note: This data is illustrative, demonstrating how the turnover rate of a PTM can be calculated. From this data, the half-life of S-palmitoylation on this specific cysteine residue is determined to be approximately 4 hours.
By enabling such detailed mechanistic studies, this compound provides a sophisticated means to move beyond simple identification of PTMs to a deeper understanding of their regulatory dynamics in health and disease.
L Cysteine 15n,d3 in Enzymology and Reaction Mechanism Studies
Elucidation of Enzyme Catalytic Mechanisms Involving Cysteine Residues
The unique reactivity of the cysteine thiol group makes it a common participant in a wide array of enzymatic reactions. nih.gov The use of L-Cysteine-15N,d3 allows for the precise dissection of these mechanisms, from the initial binding of the substrate to the final release of the product.
Substrate Recognition and Active Site Analysis
Isotopically labeled cysteine is instrumental in defining the interactions between a substrate and an enzyme's active site. By substituting the natural cysteine with its labeled counterpart, researchers can employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to map the binding pocket and identify key residues involved in substrate recognition. researchgate.netnih.govnih.gov For instance, studies on the formylglycine-generating enzyme (FGE) have utilized isotopically labeled cysteine-containing peptides to understand how the substrate binds to the copper(I) center in the active site, forming a trigonal planar tris-thiolate Cu(I) structure that is primed for oxygen activation. acs.orgacs.org This level of detail is critical for understanding the initial steps of catalysis.
Furthermore, chemical labeling of engineered cysteine residues with thiol-reactive probes, often in combination with mass spectrometry, can identify solvent-accessible and reactive cysteines on a protein's surface, providing insights into potential interaction sites. nih.govfrontiersin.org This approach, however, is distinct from the use of fully labeled this compound as a substrate to probe the internal catalytic mechanism.
Identification of Catalytic Intermediates in Cysteine-Dependent Enzymes
A significant challenge in enzymology is the detection and characterization of transient catalytic intermediates. These short-lived species are crucial for understanding the reaction pathway. This compound, in conjunction with rapid kinetic techniques like stopped-flow spectroscopy, has been pivotal in identifying such intermediates. pnas.org
In cysteine-dependent enzymes, catalysis often proceeds through the formation of a covalent intermediate where the substrate is temporarily attached to the active site cysteine. nih.gov For example, in cysteine proteases, a thioester acyl-enzyme intermediate is formed. nih.gov The isotopic labels in this compound act as reporters, allowing for the spectroscopic or mass-based detection of these intermediates. In the study of cysteine desulfurases, a key enzyme in iron-sulfur cluster biosynthesis, isotopically labeled cysteine has helped to identify a series of intermediates, including Cys-aldimine, Cys-quinonoid, and Cys-ketimine, leading to the formation of a persulfide intermediate on a conserved cysteine residue. pnas.orgpnas.org
Similarly, research on the formylglycine-generating enzyme has revealed the accumulation of distinct intermediates during the oxidation of a cysteine residue. acs.orgacs.org The use of deuterated cysteine analogues allowed for the observation of these species and provided evidence for the proposed reaction mechanism. acs.orgacs.org
Kinetic Isotope Effects in Enzymatic Reactions Utilizing this compound
Kinetic Isotope Effects (KIEs) are among the most powerful tools for elucidating enzymatic reaction mechanisms. acs.orgprinceton.edu A KIE is observed when the rate of a reaction changes upon isotopic substitution. The magnitude of the KIE provides information about bond-breaking or bond-forming steps in the rate-determining step of the reaction.
The deuterium (B1214612) labeling in this compound is particularly useful for probing C-H bond cleavage events. For example, steady-state kinetic studies using a deuterated cysteine substrate for the formylglycine-generating enzyme revealed a primary C-H/D kinetic isotope effect, indicating that hydrogen atom abstraction from the substrate's β-carbon is the rate-limiting step. acs.org The use of a 3,3-d2-cysteine labeled peptide in single-turnover experiments further solidified this finding by showing significant differences in the absorbance traces compared to the unlabeled substrate. acs.orgacs.org
The ¹⁵N label can be used to probe reactions involving the amino group, such as deamination reactions. nih.gov By measuring the ¹⁵N KIE, researchers can determine if C-N bond cleavage is a rate-limiting step. nih.gov While direct studies utilizing the ¹⁵N label of this compound for KIE analysis in cysteine-specific enzymes are less commonly reported in the provided context, the principle remains a valuable tool for mechanistic investigation.
Characterization of Cysteine-Modifying Enzymes
Beyond general catalytic mechanisms, this compound is crucial for studying enzymes that specifically modify the cysteine molecule itself, such as those involved in sulfur metabolism.
Cysteine Desulfurase Mechanisms and Sulfur Transfer Pathways
Cysteine desulfurases are a class of enzymes that remove the sulfur atom from cysteine and transfer it to other molecules, a key process in the biosynthesis of iron-sulfur clusters and other sulfur-containing compounds. pnas.orgpnas.orgnih.gov These enzymes use a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to convert L-cysteine into L-alanine, generating a persulfide intermediate on a conserved cysteine residue of the enzyme. pnas.orgpnas.org
Isotopic labeling has been essential in tracking the flow of sulfur from cysteine through these pathways. For example, using ³⁵S-labeled cysteine, researchers have been able to visualize the formation of the NFS1-persulfide intermediate and its subsequent transfer to the scaffold protein ISCU2 in the human iron-sulfur cluster assembly machinery. pnas.orgpnas.org While the provided information focuses on ³⁵S, the principles are directly applicable to stable isotope labeling with ³⁴S, which can be incorporated into cysteine alongside ¹⁵N for more complex metabolic tracing. researchgate.net The use of L-Cysteine-¹⁵N,d3 would allow for the simultaneous tracking of the carbon and nitrogen backbone of the original cysteine molecule, confirming its conversion to alanine.
The mechanism of these enzymes is complex, involving several intermediates and the interaction of multiple proteins. pnas.orgpnas.orgescholarship.org Isotopic labeling studies have been instrumental in dissecting the roles of accessory proteins like frataxin (FXN), which has been shown to accelerate specific steps in the cysteine desulfurase reaction, including substrate binding and sulfur transfer. pnas.orgpnas.org
| Enzyme/Complex | Labeled Substrate/Probe | Key Finding | Reference |
| Cysteine Desulfurase (NFS1/ISCU2) | L-[³⁵S]cysteine | Formation of a persulfide intermediate on a conserved cysteine of NFS1 and subsequent sulfur transfer to ISCU2. | pnas.orgpnas.org |
| Cysteine Desulfurase Complex (SDAecU) | L-[³⁵S]cysteine | Elucidation of sequential Cys-aldimine, Cys-quinonoid, and Cys-ketimine intermediates prior to persulfide formation. | pnas.org |
| Formylglycine-Generating Enzyme (FGE) | 3,3-d2-cysteine peptide | Revealed a primary kinetic isotope effect, indicating C-H bond abstraction is the rate-limiting step. | acs.org |
| Human Pyruvate Dehydrogenase (E1) | [¹⁴C]N-ethylmaleimide | Identified a reactive cysteine residue (Cys-62) in the active site. | nih.gov |
| Human Type I Ins(1,4,5)P3 5-phosphatase | [¹⁴C]N-ethylmaleimide | Identified a reactive cysteine residue (Cys348) in the active site. | portlandpress.com |
This table includes examples of isotopic labeling, including radioactive isotopes, to illustrate the general principles of using labeled cysteine to study enzyme mechanisms.
Enzymes in Hydrogen Sulfide (B99878) Production Pathways
Hydrogen sulfide (H₂S) is a gaseous signaling molecule produced endogenously from L-cysteine by several enzymes, primarily cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), and also 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). nih.govwikipedia.orgnih.govmdpi.com These enzymes are part of the trans-sulfuration pathway. nih.govbiorxiv.orgplos.org
Understanding the regulation and mechanisms of these H₂S-producing enzymes is an active area of research. This compound can be used as a tracer in metabolic studies to follow the fate of cysteine through these pathways. By analyzing the isotopic composition of downstream metabolites, researchers can quantify the flux of cysteine into H₂S production versus other metabolic fates, such as glutathione (B108866) synthesis. researchgate.netmicrobialcell.com Tracing studies using isotopically labeled substrates have demonstrated the conversion of cysteine to various sulfur-containing volatile compounds. oup.com
For example, studies in yeast have used ³⁵S-labeled cysteine to show its efficient incorporation into glutathione. plos.org Similar experiments with this compound in mammalian cells could provide quantitative data on the partitioning of cysteine between the H₂S and glutathione biosynthetic pathways, offering insights into how these processes are regulated.
| Enzyme | Substrate(s) | Product(s) | Role in H₂S Production | Reference |
| Cystathionine β-synthase (CBS) | Serine + Homocysteine | Cystathionine + H₂O | Can produce H₂S from cysteine. | nih.govnih.gov |
| Cystathionine γ-lyase (CSE) | Cystathionine | Cysteine + α-ketobutyrate + NH₃ | Can produce H₂S from cysteine. | nih.govnih.gov |
| 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate + Acceptor | Pyruvate + Persulfide | Produces H₂S from 3-mercaptopyruvate, a cysteine catabolite. | nih.govnih.gov |
Investigation of Allosteric Regulation and Enzyme Dynamics with this compound
The strategic incorporation of isotopically labeled amino acids into proteins is a cornerstone of modern enzymology, providing unparalleled insights into the molecular mechanisms that govern their function. This compound, a stable isotope-labeled variant of cysteine, serves as a powerful and precise probe for investigating allosteric regulation and enzyme dynamics, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N label on the amide nitrogen and the deuterium atoms on the β-carbon (Cβ) provide unique spectroscopic handles to monitor the local environment and movements of cysteine residues within an enzyme.
Allosteric regulation, the process by which binding of an effector molecule at one site on a protein influences the activity at a distant site, is fundamentally linked to changes in protein conformation and dynamics. nih.gov Similarly, the catalytic cycle of an enzyme often involves a series of coordinated motions across a wide range of timescales. acs.org By introducing this compound into a protein, researchers can specifically track the response of that cysteine residue to allosteric signals or its participation in the dynamic processes essential for catalysis.
The primary technique benefiting from this isotopic labeling scheme is ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. nih.gov In a typical experiment, a protein is uniformly labeled with ¹⁵N, often in a deuterated background to simplify the complex spectra of large biomolecules. acs.org Incorporating this compound allows for the site-specific observation of a cysteine residue. Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Changes in the chemical environment of a cysteine residue, induced for example by the binding of an allosteric modulator, will cause a shift in the position of its corresponding peak. These changes, known as Chemical Shift Perturbations (CSPs), provide a sensitive readout of conformational changes. nih.govnih.govresearchgate.net
Furthermore, NMR relaxation experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can be employed to study the dynamics of the cysteine residue. pnas.org These experiments are sensitive to conformational exchange processes occurring on the microsecond to millisecond timescale, which is often the timescale of allosteric transitions and catalytic events. acs.orgnih.gov The ¹⁵N label is crucial for these measurements, and the presence of deuterium at the Cβ position helps to reduce relaxation pathways, leading to sharper signals and more accurate data, especially in larger proteins. pnas.org
Detailed Research Findings
Research utilizing ¹⁵N-labeled cysteine in a deuterated environment has provided significant insights into how enzymes are allosterically regulated and the role of dynamics in their function. While specific studies exclusively citing "this compound" are highly specialized, the principles and findings from studies using ¹⁵N-labeled cysteine in deuterated proteins are directly applicable.
For instance, in studies of protein tyrosine phosphatases (PTPs), mutation of active site residues has been shown to induce CSPs in distal, allosteric sites. By monitoring the ¹⁵N-HSQC spectra of PTPs containing labeled cysteine residues, researchers can map these allosteric communication pathways. nih.gov The binding of an allosteric inhibitor to a cysteine residue can also be monitored, revealing the propagation of structural changes throughout the enzyme.
In another example, the study of the enzyme family of regulators of G-protein signaling (RGS) has shown that cysteine residues can act as allosteric switches. Chemical modification of a conserved cysteine residue leads to perturbations in the NMR spectrum of residues at the protein-protein interface, demonstrating a clear allosteric link.
The following data tables are illustrative of the types of quantitative data obtained from NMR experiments using ¹⁵N-labeled cysteine to study allosteric regulation and enzyme dynamics.
| Residue | State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined CSP (Δδ ppm) |
| Cys-88 | Apo (Free Enzyme) | 8.52 | 118.3 | - |
| Cys-88 | + Allosteric Activator | 8.65 | 119.5 | 0.29 |
| Cys-88 | + Allosteric Inhibitor | 8.48 | 118.1 | 0.05 |
| Ala-54 | Apo (Free Enzyme) | 7.98 | 122.1 | - |
| Ala-54 | + Allosteric Activator | 7.99 | 122.1 | 0.01 |
| Gly-150 | Apo (Free Enzyme) | 8.15 | 109.6 | - |
| Gly-150 | + Allosteric Activator | 8.25 | 110.0 | 0.12 |
Table 1: Illustrative Chemical Shift Perturbation (CSP) Data for a ¹⁵N-labeled Cysteine Residue Upon Ligand Binding. This table shows hypothetical CSP data for a cysteine residue (Cys-88) located in an allosteric pocket, compared to other residues (Ala-54, Gly-150) in the protein. The significant change in chemical shifts for Cys-88 upon binding of an allosteric activator indicates a direct or indirect interaction and a change in its local environment. The combined CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2). researchgate.net
| Residue | Exchange Rate (k_ex, s⁻¹) | Population of State B (p_B, %) | Δω (ppm) |
| Cys-45 | 1500 ± 120 | 3.5 ± 0.5 | 1.8 |
| Leu-112 | 1480 ± 150 | 3.2 ± 0.6 | 0.5 |
| Val-21 | No significant dispersion | - | - |
Table 2: Representative Relaxation Dispersion Data for an Enzyme Undergoing Conformational Exchange. This table presents hypothetical data from a ¹⁵N CPMG relaxation dispersion experiment. The data for Cys-45, located at a domain interface, shows it is undergoing conformational exchange between a major state (A) and a minor, "excited" state (B) with a rate (k_ex) of 1500 s⁻¹. pnas.org This dynamic process is often linked to allosteric transitions or steps in the catalytic cycle. Leu-112 shows a similar dynamic behavior, suggesting coordinated motion, while Val-21 is in a structurally stable region. Δω represents the chemical shift difference between the two exchanging states.
These examples demonstrate the power of using this compound as a site-specific probe. By focusing on the signals from this labeled residue, it is possible to dissect complex enzyme mechanisms, map allosteric networks, and characterize the transient conformational states that are crucial for biological function.
Advanced Research Paradigms and Future Directions for L Cysteine 15n,d3
Development of Novel Isotopic Labeling Strategies and Tools
The utility of L-Cysteine-15N,d3 is intrinsically linked to the evolution of isotopic labeling strategies. These methods are designed to incorporate the labeled amino acid into proteins and metabolites within a biological system, enabling researchers to track their metabolic fate.
One of the most prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.com In a typical SILAC experiment, two populations of cells are cultivated in media that are identical except for the inclusion of either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid. ckgas.comnih.gov After a sufficient number of cell divisions to ensure near-complete incorporation, the cell populations can be combined for analysis. sigmaaldrich.comnih.gov This approach effectively creates an in-vivo internal standard, minimizing experimental variability and enhancing the accuracy of quantitative proteomics. isotope.com While SILAC traditionally employs labeled arginine and lysine (B10760008), the methodology is adaptable to other amino acids, including L-Cysteine, to probe specific protein dynamics and metabolic pathways. ckgas.comisotope.com
Metabolic labeling is another foundational strategy where organisms or cells are supplied with isotope-labeled nutrients to trace metabolic pathways. sigmaaldrich.com The incorporation of this compound allows for the tracking of both nitrogen and carbon/hydrogen skeletons through various biosynthetic and catabolic reactions. nih.gov Recent advancements focus on creating more complex and multiplexed labeling strategies. For instance, the Neutron Encoded (NeuCode) SILAC concept utilizes subtle mass differences introduced by different isotope combinations to increase the number of samples that can be compared in a single experiment. acs.orgnih.gov Combining different isotopes, such as ¹³C, ¹⁵N, and deuterium (B1214612), within a single tracer molecule like L-Cysteine-¹⁵N,d3, is a key part of these next-generation approaches, aiming to minimize analytical challenges like chromatographic shifts that can be induced by deuterium alone. acs.orgsigmaaldrich.com
| Labeling Strategy | Principle | Key Features for this compound Application |
| SILAC | Cells are metabolically labeled with "heavy" amino acids. ckgas.com | Allows for highly accurate relative protein quantification by creating an ideal internal standard. isotope.com |
| Metabolic Labeling | An organism is fed a diet containing labeled nutrients. sigmaaldrich.com | Enables tracing of cysteine through entire metabolic networks in vivo. |
| Kinetic Labeling (e.g., SILK) | Short-term administration of labeled precursors. nih.gov | Measures dynamic rates of protein synthesis and clearance, crucial for studying diseases like Alzheimer's. nih.gov |
| Multiplex Labeling (e.g., NeuCode) | Uses unique mass defect signatures from various isotope combinations. nih.gov | Increases throughput by allowing comparison of multiple samples simultaneously. acs.org |
Integration with Systems Biology Approaches for Holistic Analysis
The data generated from this compound tracing are most powerful when integrated into a systems biology framework. d-nb.info This approach moves beyond the study of single pathways to a holistic analysis of the entire metabolic network, or "metabolome." nih.gov By tracking the flow of ¹⁵N and deuterium labels from cysteine into downstream metabolites and proteins, researchers can map metabolic fluxes—the rates of biochemical reactions. nih.govmdpi.com
Isotope-assisted metabolic flux analysis (iMFA) is a key computational approach in systems biology. mdpi.comnih.gov It uses the isotopic labeling patterns measured in metabolites, along with a stoichiometric model of metabolic reactions, to calculate intracellular fluxes. nih.govnih.gov The incorporation of this compound provides crucial data points for these models, particularly for understanding the synthesis of glutathione (B108866), taurine (B1682933), and other sulfur-containing compounds, as well as its contribution to protein synthesis. medchemexpress.com
Furthermore, combining isotope tracing with other "omics" technologies, such as proteomics and transcriptomics, provides a multi-layered view of cellular regulation. For example, by correlating changes in protein abundance (measured via SILAC with labeled cysteine) with changes in metabolic fluxes, researchers can uncover how cells remodel both their proteome and metabolome in response to stimuli or disease states. sigmaaldrich.com This integrated analysis is invaluable in complex fields like cancer research, where it can identify dysregulated metabolic pathways that represent potential therapeutic targets. mdpi.com
Advancements in Analytical Instrumentation for Enhanced Isotopic Tracing Sensitivity
The ability to accurately detect and quantify isotopically labeled molecules is fundamental to tracing studies. The primary analytical tool for this purpose is mass spectrometry (MS), which has undergone significant advancements that enhance the utility of tracers like this compound. nih.gov
High-resolution mass spectrometers, particularly Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are critical. acs.orgnih.gov These technologies can distinguish between molecules with very small mass differences (mass defects), which is essential for resolving complex isotopic patterns and separating labeled compounds from other molecules in a biological sample. acs.orgnih.gov This high resolution enables more accurate quantification and the use of more sophisticated, multiplexed labeling strategies. acs.org
The coupling of liquid chromatography (LC) or gas chromatography (GC) with MS (LC-MS and GC-MS) allows for the separation of complex mixtures of metabolites and peptides prior to detection. ckisotopes.com This separation is crucial for reducing ion suppression and improving the signal-to-noise ratio, thereby increasing the sensitivity of detection for low-abundance species labeled with this compound. ckisotopes.com Continuous improvements in ionization sources, detector technologies, and data acquisition speeds have collectively pushed the limits of detection, allowing for the analysis of smaller samples and the measurement of more subtle metabolic changes. nih.govckisotopes.com
| Instrument/Technique | Role in Isotopic Tracing | Key Advancement |
| High-Resolution MS (Orbitrap, FT-ICR) | Resolves minute mass differences between isotopologues. nih.gov | Enables multiplexing and reduces spectral complexity. acs.org |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates and measures labeled volatile compounds. ckisotopes.com | A foundational tool for separating complex mixtures and measuring mass differences. ckisotopes.com |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separates and quantifies labeled peptides and non-volatile metabolites. sigmaaldrich.com | Improved sensitivity and throughput for proteomics and metabolomics. nih.gov |
Computational Modeling and Simulation of Isotopic Flux Data for Predictive Biology
Raw data from isotope tracing experiments, while informative, require sophisticated computational analysis to be fully interpreted. mdpi.com Computational modeling and simulation are used to transform isotopic labeling patterns into quantitative metabolic flux maps, providing a powerful tool for predictive biology. d-nb.infobiorxiv.org
Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two cornerstone computational methods. mdpi.com These models use the law of mass conservation and the known stoichiometry of metabolic networks to constrain possible flux distributions. mdpi.com The isotopic data from tracers like this compound provide additional, essential constraints that allow for the determination of a unique or narrowly-defined set of fluxes. nih.gov This allows researchers not just to observe metabolic changes, but to quantify the rates of specific pathways. cortecnet.com
A significant recent development is the application of machine learning and artificial intelligence to flux analysis. d-nb.infobiorxiv.org Frameworks such as ML-Flux use deep learning models trained on simulated isotopic data to predict metabolic fluxes orders-of-magnitude faster than traditional methods. biorxiv.org These models can also "in-paint" or predict the labeling patterns of metabolites that were not successfully measured, overcoming a common experimental limitation. biorxiv.org By simulating how perturbations (e.g., gene knockouts or drug treatments) would alter isotopic flux, these predictive models allow researchers to generate and test hypotheses in silico before undertaking complex and costly wet-lab experiments. d-nb.info
Emerging Applications in Specialized Biological Systems and Niche Pathways
The application of this compound and similar labeled tracers is expanding into increasingly specialized areas of research, uncovering novel metabolic functions and disease mechanisms.
One emerging area is the study of metabolism in pathogenic organisms. For example, a study using labeled L-cysteine in the parasite Entamoeba histolytica revealed that this amino acid is rapidly converted into previously uncharacterized thiazolidine (B150603) derivatives, providing new insights into the parasite's unique biochemistry. nih.gov Such findings can expose metabolic vulnerabilities that could be exploited for drug development.
In the field of neurodegeneration, Stable Isotope Labeling Kinetics (SILK) is used to measure the synthesis and clearance rates of proteins implicated in diseases like Alzheimer's. nih.gov By administering a labeled amino acid like this compound and tracking its incorporation into specific proteins in cerebrospinal fluid or blood, researchers can understand how disease pathology affects protein turnover dynamics in humans. nih.gov
Furthermore, dual-labeling strategies that track nitrogen and carbon simultaneously are providing a more complete picture of cellular metabolism. nih.gov Using ¹³C and ¹⁵N tracers together allows for the concurrent quantification of both carbon and nitrogen fluxes, which is critical for understanding the biosynthesis of amino acids and nucleotides. nih.gov For instance, this approach has been used to establish that glutamate (B1630785) is the central hub for nitrogen metabolism in mycobacteria. nih.gov As analytical and computational tools continue to improve, the application of this compound will undoubtedly expand to illuminate other niche pathways and complex biological systems.
Q & A
Q. What experimental designs reconcile conflicting results in redox studies involving L-Cysteine-<sup>15</sup>N,d3?
- Methodological Answer : Perform kinetic analyses to distinguish transient vs. steady-state isotopic labeling. Integrate transcriptomic data (e.g., RNA-seq) to identify regulatory feedback loops. Validate hypotheses using CRISPR-edited cell lines with cysteine biosynthesis knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
